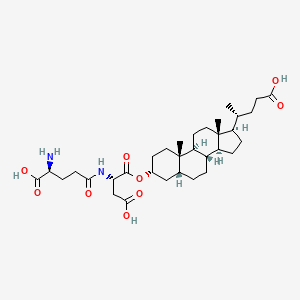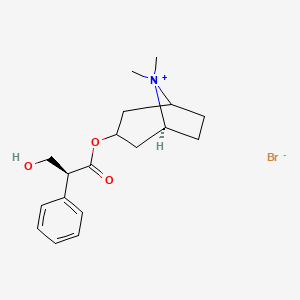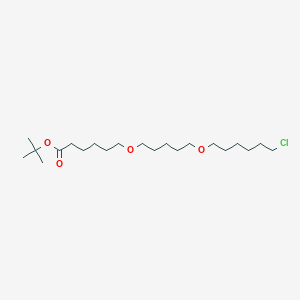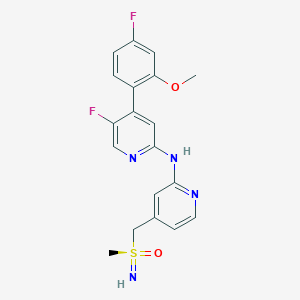
(2R)-Arimoclomol Maleic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Arimoclomol Maleic Acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a derivative of arimoclomol, a pharmacological agent known for its ability to induce the expression of heat shock proteins. These proteins play a crucial role in protecting cells from stress-induced damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Arimoclomol Maleic Acid typically involves the reaction of arimoclomol with maleic acid. The process begins with the preparation of arimoclomol, which is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The final step involves the reaction of arimoclomol with maleic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2R)-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential to induce heat shock proteins and protect cells from stress.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (2R)-Arimoclomol Maleic Acid involves the induction of heat shock proteins. These proteins help protect cells from stress-induced damage by stabilizing proteins and preventing their aggregation. The compound interacts with molecular targets and pathways involved in the cellular stress response, enhancing the cell’s ability to cope with stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arimoclomol: The parent compound of (2R)-Arimoclomol Maleic Acid, known for its ability to induce heat shock proteins.
Fumaric Acid: A dicarboxylic acid similar to maleic acid, used in various chemical reactions and industrial applications.
Maleic Anhydride: A precursor to maleic acid, used in the production of various chemical products.
Uniqueness
This compound is unique due to its specific combination of arimoclomol and maleic acid, which enhances its ability to induce heat shock proteins and protect cells from stress. This makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H24ClN3O7 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14+;2-1-/t13-;/m1./s1 |
InChI-Schlüssel |
OHUSJUJCPWMZKR-KWHBQFAPSA-N |
Isomerische SMILES |
C1CCN(CC1)C[C@H](CO/N=C(\C2=C[N+](=CC=C2)[O-])/Cl)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)

![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)
![N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10800876.png)
![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800877.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)



![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)
